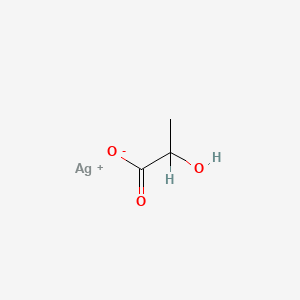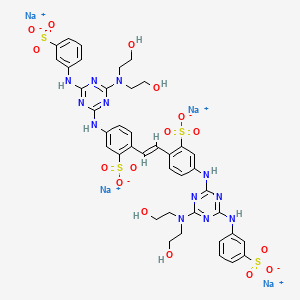
LANTHANUM(III) TELLURIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum(III) telluride is an inorganic compound, one of the tellurides of lanthanum, with the chemical formula La₂Te₃.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum(III) telluride can be synthesized through several methods:
Oxidation Method: One common method involves oxidizing a mixture of lanthanum, tellurium, and sodium carbonate at 400°C.
Chloride Method: Another method uses lanthanum(III) chloride and tellurium as raw materials.
Industrial Production Methods: Industrial production of this compound often involves mechanochemical processes, which allow for precise stoichiometries at room temperature. This method enables improved characterization and analysis of its transport properties .
Analyse Chemischer Reaktionen
Lanthanum(III) telluride undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form different phases, such as CuLaTe₂ and Cu₄La₂Te₅, in the La₂Te₃-Cu₂Te system.
Reduction: The reduction of tellurium in the synthesis process involves hydrazine hydrate.
Common Reagents and Conditions:
Oxidizing Agents: Sodium carbonate is commonly used in the oxidation process.
Reducing Agents: Hydrazine hydrate is used for the reduction of tellurium.
Major Products:
Oxidation Products: Various phases like CuLaTe₂ and Cu₄La₂Te₅.
Reduction Products: this compound itself is a product of the reduction process.
Wissenschaftliche Forschungsanwendungen
Lanthanum(III) telluride has significant applications in scientific research, particularly in the field of thermoelectric materials:
Thermoelectric Devices: It has been identified as a prime candidate for next-generation radioisotope thermoelectric generators (RTGs) due to its high thermoelectric performance.
High-Temperature Applications: Its thermoelectric performance at high temperatures (up to 1275 K) makes it suitable for use in space missions and other high-temperature environments.
Material Science: The compound is used in the study of thermoelectric properties and the development of new thermoelectric materials.
Wirkmechanismus
The mechanism by which lanthanum(III) telluride exerts its effects is primarily related to its thermoelectric properties:
Carrier Concentration Control: The inherent self-doping of the system allows control over carrier concentration via sample stoichiometry.
Thermoelectric Performance: The compound’s thermoelectric performance is influenced by its ability to transition from a heavily doped degenerate semiconductor to a nondegenerate semiconductor.
Vergleich Mit ähnlichen Verbindungen
Lanthanum(III) telluride can be compared with other similar compounds, particularly other rare-earth tellurides:
Eigenschaften
CAS-Nummer |
12031-53-7 |
|---|---|
Molekularformel |
La2Te3 |
Molekulargewicht |
660.61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









